4-Morpholin-4-ylbutan-2-one
Overview
Description
4-Morpholin-4-ylbutan-2-one, also known by its CAS number 6050-58-4, is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol . The IUPAC name for this compound is 4-morpholin-4-ylbutan-2-one .
Molecular Structure Analysis
The InChI code for 4-Morpholin-4-ylbutan-2-one is1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3
. The compound’s structure includes a morpholine ring attached to a butanone group . Physical And Chemical Properties Analysis
4-Morpholin-4-ylbutan-2-one has a molecular weight of 157.21 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its solubility characteristics . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 157.110278721 g/mol . The topological polar surface area is 29.5 Ų . The compound has a complexity of 130 .Scientific Research Applications
Discovery and Development of Inhibitors
4-(Pyrimidin-4-yl)morpholines are highlighted for their role in inhibiting the PI3K-AKT-mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, and survival. The discovery of a potent non-nitrogen containing morpholine isostere showcases the importance of the morpholine scaffold in the design of selective dual inhibitors of mTORC1 and mTORC2, offering insights into the development of cancer therapeutics (Hobbs et al., 2019).
Privileged Structure in Medicinal Chemistry
Morpholine is a privileged structure in medicinal chemistry, being a part of many approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. The versatility of the morpholine ring as a synthetic building block for enzyme active-site inhibitors and receptor affinity highlights its significance in drug design and development (Kourounakis et al., 2020).
Antisense Research
Morpholino oligos have been utilized to inhibit gene function across various model organisms, offering a simple and rapid method to study gene function. This application is crucial for understanding genetic contributions to disease and for developing genetic therapies (Heasman, 2002).
Photodynamic Therapy
2-(Morpholin-4-yl)ethoxy substituted phthalocyanines were synthesized and characterized for their potential in photodynamic therapy, an emerging treatment modality for cancer. The study of these compounds in in vitro models using cancer cell lines underscores the potential of morpholine derivatives in medical applications focused on cancer treatment (Kucińska et al., 2015).
Antibiotic Activity Modulation
4-(Phenylsulfonyl) morpholine was studied for its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This research indicates the potential of morpholine derivatives in combating multidrug-resistant microbial infections, highlighting the relevance of morpholine compounds in addressing global health challenges related to antibiotic resistance (Oliveira et al., 2015).
Safety And Hazards
4-Morpholin-4-ylbutan-2-one is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-morpholin-4-ylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCICUFXLXTMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285807 | |
Record name | 4-(Morpholin-4-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-ylbutan-2-one | |
CAS RN |
6050-58-4 | |
Record name | 6050-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Morpholin-4-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-yl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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